2-Aminohippuric acid

Description

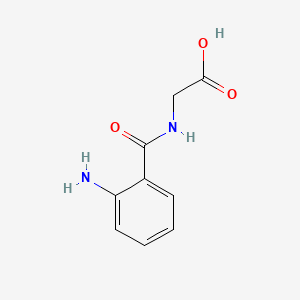

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFPNMKDESPGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200573 | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-21-6 | |

| Record name | N-(2-Aminobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The intricate dance of renal clearance: A technical guide to p-Aminohippuric acid transport in the renal tubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renal elimination of xenobiotics and endogenous waste products is a critical physiological process, largely orchestrated by specialized transport proteins within the renal tubules. p-Aminohippuric acid (PAH), a substance almost completely cleared from the plasma in a single pass through the kidneys, serves as the archetypal substrate for studying the mechanisms of organic anion secretion.[1][2] This in-depth technical guide provides a comprehensive exploration of the molecular machinery governing PAH transport in the renal proximal tubules. We will delve into the specific roles of the key transporters, the bioenergetics of the secretory process, and the experimental methodologies employed to elucidate these complex pathways. This guide is intended to be a valuable resource for researchers in pharmacology, physiology, and drug development, offering both foundational knowledge and practical insights into the study of renal drug transport.

The Cellular Choreography of PAH Secretion: A Two-Step Process

The secretion of PAH from the blood into the tubular lumen is a vectorial process, occurring predominantly in the S2 segment of the proximal tubule.[3] This process is a concerted effort of two distinct transport steps: basolateral uptake from the peritubular capillaries into the tubular epithelial cells and subsequent apical efflux from the cells into the tubular fluid.[1][4]

Basolateral Uptake: The Primary Driving Force

The initial and rate-limiting step in PAH secretion is its transport across the basolateral membrane of the proximal tubule cell.[5] This is an active process that moves PAH against its electrochemical gradient. The primary players in this step are members of the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and, to a lesser extent, OAT3 (SLC22A8) .[6]

The transport mechanism is a classic example of tertiary active transport , intricately linked to the sodium gradient maintained by the Na+/K+-ATPase pump.[4] Here's a breakdown of the energetic coupling:

-

Primary Active Transport: The Na+/K+-ATPase, located on the basolateral membrane, actively pumps sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, hydrolyzing ATP in the process. This establishes a steep, inwardly directed Na+ gradient.

-

Secondary Active Transport: The low intracellular Na+ concentration drives the Na+-dicarboxylate cotransporter 3 (NaDC3) to move dicarboxylates, such as α-ketoglutarate (α-KG), from the blood into the cell, accumulating them against their concentration gradient.[6]

-

Tertiary Active Transport: The high intracellular concentration of α-KG provides the driving force for OAT1 and OAT3 . These transporters function as anion exchangers, mediating the influx of one molecule of PAH in exchange for one molecule of intracellular α-KG.[1][6]

This elegant cascade ensures the efficient accumulation of PAH within the proximal tubule cells, preparing it for the final step of secretion.

Apical Efflux: The Exit Pathway into the Urine

The mechanism for PAH extrusion across the apical (brush-border) membrane into the tubular lumen is less definitively characterized but is understood to involve several transporters.[4] Two key candidates implicated in this process are:

-

Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This is an ATP-dependent transporter that has been shown to actively pump PAH into the tubular fluid.[7][8]

-

Human type I sodium-phosphate transporter (NPT1; SLC17A1): This transporter, also located on the apical membrane, has been demonstrated to mediate PAH transport.[7][9] Its function is thought to be voltage-driven.

The coordinated action of these basolateral and apical transporters ensures the efficient and unidirectional secretion of PAH from the blood into the urine.

Visualizing the Mechanism: A Cellular Model

The following diagram, generated using Graphviz, illustrates the key transporters and driving forces involved in the transepithelial secretion of PAH.

Caption: Cellular model of p-aminohippuric acid (PAH) secretion in the renal proximal tubule.

Kinetic Profile of Key PAH Transporters

The efficiency of PAH transport is determined by the kinetic properties of the involved transporters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.

| Transporter | Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| OAT1 | Human | PAH | 31 - 48 | Not specified | [10] |

| OAT1 | Human | Ochratoxin A | 2.10 ± 0.50 | 396.9 ± 27.0 | [11] |

| OAT3 | Human | PAH | Not specified | Not specified | |

| OAT3 | Human | Ochratoxin A | 2.58 ± 0.83 | 141.4 ± 30.3 | [11] |

| NPT1 | Human | PAH | 2660 | Not specified | [9] |

Note: Direct comparative kinetic data for PAH on human OAT1 and OAT3 is sparse in the literature. The provided data for Ochratoxin A, another OAT substrate, offers a comparative perspective on the transport capacities of these two transporters.

Regulation of PAH Transport

The expression and activity of the key transporters, OAT1 and OAT3, are subject to complex regulatory mechanisms, which can have significant implications for drug disposition and renal function.[1][5][12]

-

Transcriptional Regulation: The expression of OAT1 and OAT3 is influenced by various transcription factors, including hepatocyte nuclear factors (HNFs).[5][12] Histone modifications, such as acetylation, also play a role in regulating the transcription of these transporter genes.[5][12]

-

Post-translational Modifications: Phosphorylation by protein kinases can modulate the activity of OATs. For instance, protein kinase C (PKC) has been shown to inhibit OAT1 activity.

-

Pathophysiological Regulation: Conditions such as ischemic acute kidney injury can lead to a significant downregulation of OAT1 and OAT3 expression, resulting in impaired PAH secretion.[13] Uremic toxins that accumulate in chronic kidney disease can also negatively impact the expression and function of these transporters.[14]

-

Hormonal and Growth Factor Regulation: Hormones and growth factors like insulin-like growth factor 1 (IGF-1) and hepatocyte growth factor (HGF) have been shown to upregulate the expression of OAT1 and OAT3.[5][12]

The following diagram illustrates the key regulatory pathways influencing OAT1 and OAT3 expression.

Caption: Key regulators of OAT1 and OAT3 expression and activity in renal proximal tubules.

Experimental Methodologies for Studying PAH Transport

A variety of in vitro and ex vivo models are employed to investigate the mechanisms of renal tubular transport. Each model offers unique advantages and limitations.

Isolated Perfused Renal Tubules

This technique allows for the direct study of transepithelial transport in a specific segment of the nephron under controlled conditions.

Experimental Workflow:

Caption: Workflow for studying PAH transport in isolated perfused renal tubules.

Step-by-Step Protocol (Adapted from[15][16][17][18]):

-

Kidney Preparation: A rabbit is anesthetized, and a kidney is rapidly removed and placed in ice-cold physiological saline.

-

Tubule Dissection: The kidney is sliced, and a single S2 segment of a proximal tubule is manually dissected under a stereomicroscope using fine forceps.

-

Cannulation: The isolated tubule is transferred to a perfusion chamber. The ends of the tubule are mounted on and cannulated with a series of concentric glass pipettes.

-

Perfusion: The lumen of the tubule is perfused with a solution containing a known concentration of radiolabeled PAH (e.g., [3H]PAH) and a non-transported marker (e.g., [14C]inulin). The tubule is simultaneously bathed in a solution also containing PAH.

-

Sample Collection: The perfusate exiting the tubule and samples of the bathing medium are collected at timed intervals.

-

Analysis: The concentrations of radiolabeled PAH and the volume marker in the collected fluids are determined by liquid scintillation counting.

-

Calculation: Net PAH secretion is calculated based on the differences in PAH concentration between the initial perfusate and the collected fluid, corrected for any water movement.

Renal Cortical Slices

This method provides a relatively simple and rapid way to assess the uptake of substances into renal tissue.

Experimental Workflow:

Caption: Workflow for assessing PAH uptake using renal cortical slices.

Step-by-Step Protocol (Adapted from[10][19][20]):

-

Tissue Preparation: A kidney is removed and decapsulated. The cortex is dissected and placed in ice-cold buffer.

-

Slicing: Thin slices (typically 0.3-0.5 mm) are prepared using a Stadie-Riggs or Krumdieck microtome.

-

Pre-incubation: The slices are pre-incubated in an oxygenated (95% O2 / 5% CO2) physiological buffer at 37°C for a short period to allow for metabolic equilibration.

-

Uptake Assay: The slices are transferred to a fresh buffer containing a known concentration of radiolabeled PAH and incubated with gentle shaking for a specific time.

-

Termination of Uptake: The uptake is stopped by rapidly removing the slices and washing them in ice-cold buffer to remove any PAH that is not intracellular.

-

Quantification: The slices are blotted dry, weighed, and then solubilized. The amount of radioactivity is determined by liquid scintillation counting.

-

Data Expression: The uptake is typically expressed as the amount of PAH accumulated per unit weight of tissue.

Stably Transfected Cell Lines

The use of cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to express a single transporter of interest (e.g., OAT1 or OAT3) is a powerful tool for studying the function of individual transporters in isolation.[21][22][23]

Experimental Workflow:

Sources

- 1. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ATP-dependent para-aminohippurate transport by apical multidrug resistance protein MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human OAT1, OAT3, OAT4 and OATP1A2 Facilitate the Renal Accumulation of Ochratoxin A [mdpi.com]

- 12. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of stevioside on PAH transport by isolated perfused rabbit renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of alpha-KG in lumen on PAH transport by isolated perfused rabbit renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazinoate transport in the isolated perfused rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. content-assets.jci.org [content-assets.jci.org]

- 19. Use of the tissue slice technique for evaluation of renal transport processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. organslices.com [organslices.com]

- 21. atcc.org [atcc.org]

- 22. atcc.org [atcc.org]

- 23. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis of 2-Aminohippuric Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-aminohippuric acid (N-(2-aminobenzoyl)glycine), a key compound in medicinal chemistry and diagnostic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, self-validating protocols for laboratory-scale synthesis. The guide emphasizes mechanistic understanding, practical execution, and robust analytical validation to ensure reliable and reproducible outcomes.

Introduction: The Significance of this compound

This compound, also known as ortho-aminohippuric acid, is a derivative of hippuric acid and an N-acylglycine.[1][2] Its structure, featuring an amide linkage between 2-aminobenzoic acid and glycine, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. While its isomer, p-aminohippuric acid (PAH), is widely known as a diagnostic agent for measuring renal plasma flow, the ortho-isomer serves as a crucial intermediate in various synthetic endeavors.[3][4] Understanding its synthesis is fundamental for chemists working on novel therapeutics and diagnostics.

The core of this compound synthesis lies in the formation of a stable amide bond between a carboxylic acid and an amine.[5] This guide will explore the most common and effective laboratory methods to achieve this transformation, focusing on practicality, yield, and purity.

Core Synthesis Pathways: A Mechanistic Perspective

The laboratory synthesis of this compound primarily revolves around the formation of an amide bond between 2-aminobenzoic acid and glycine. The two most prevalent strategies involve:

-

Direct Amidation using a Coupling Agent: This modern approach involves the direct reaction of 2-aminobenzoic acid and a carboxyl-protected glycine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Acylation via an Acid Chloride (Schotten-Baumann Conditions): A classic and robust method involving the conversion of 2-aminobenzoic acid to its more reactive acid chloride derivative, followed by reaction with glycine under alkaline conditions.

Pathway 1: Direct Amidation with a Coupling Agent

This pathway offers a milder and often more direct route to the target molecule. The key is the activation of the carboxylic acid group of 2-aminobenzoic acid by a coupling agent, making it susceptible to nucleophilic attack by the amino group of glycine.

Causality of Experimental Choices:

-

Glycine Protection: The carboxylic acid moiety of glycine must be protected (e.g., as an ethyl or t-butyl ester) to prevent it from reacting with the activated 2-aminobenzoic acid, which would lead to undesired polymerization.[6]

-

Coupling Agent (DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is typically used to dissolve the reactants without interfering in the reaction.

Logical Flow of Direct Amidation Pathway

Caption: Workflow for Direct Amidation Synthesis.

Pathway 2: Acylation via 2-Aminobenzoyl Chloride (Schotten-Baumann Reaction)

This is a highly reliable and time-tested method analogous to the synthesis of hippuric acid.[7][8] It proceeds in two main stages: the formation of the acid chloride and the subsequent acylation of glycine.

Causality of Experimental Choices:

-

Acid Chloride Formation: 2-aminobenzoic acid is converted to the highly reactive 2-aminobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as acid chlorides are much more electrophilic than their corresponding carboxylic acids.

-

Schotten-Baumann Conditions: The reaction between 2-aminobenzoyl chloride and glycine is performed in a two-phase system (e.g., aqueous NaOH and an organic solvent). The alkaline aqueous phase serves two purposes: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction.[7][9]

-

Vigorous Shaking: This is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the reaction between the water-soluble glycinate and the organic-soluble acid chloride.

Reaction Mechanism: Schotten-Baumann Acylation

Caption: Key steps in the Schotten-Baumann reaction.

Experimental Protocols & Data

Protocol 1: Direct Amidation Synthesis

Materials:

-

2-Aminobenzoic acid

-

Glycine ethyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Preparation of Glycine Ethyl Ester Free Base: In a flask, dissolve glycine ethyl ester hydrochloride in DCM. Add one equivalent of triethylamine (TEA) and stir for 15 minutes to liberate the free amine.

-

Reaction Setup: In a separate flask, dissolve 2-aminobenzoic acid in DCM. Cool the solution to 0-5 °C in an ice bath.

-

DCC Addition: Slowly add a solution of DCC in DCM to the 2-aminobenzoic acid solution while maintaining the temperature below 10 °C.[6] Stir for 20 minutes.

-

Amine Addition: Add the previously prepared glycine ethyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Hydrolysis: Evaporate the solvent to obtain the crude ethyl 2-aminohippurate. Dissolve this ester in an ethanol/water mixture and add 1.2 equivalents of NaOH.[10] Heat the mixture to 50-60 °C for 2-3 hours.

-

Isolation: Cool the reaction mixture and acidify with concentrated HCl until the pH is ~3-4. The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Schotten-Baumann Synthesis

Materials:

-

2-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Glycine

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Formation of 2-Aminobenzoyl Chloride: Caution: This step should be performed in a well-ventilated fume hood. To a round-bottom flask, add 2-aminobenzoic acid. Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) at room temperature. A reflux condenser should be attached. Gently warm the mixture to 40-50 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-aminobenzoyl chloride as a solid.

-

Acylation: Dissolve glycine in 10% NaOH solution in a conical flask. Cool the solution in an ice bath.[7]

-

Reaction: Add the crude 2-aminobenzoyl chloride in small portions to the cold glycine solution while shaking vigorously.[7] Ensure the temperature remains low. Continue shaking for 15-20 minutes after the final addition.

-

Precipitation: After the reaction is complete, transfer the solution to a beaker. Slowly acidify the solution with concentrated HCl while stirring until it is acidic to litmus paper. A crystalline precipitate of this compound will form.[7]

-

Isolation and Purification: Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[7] Recrystallize the product from hot water to obtain pure this compound. Dry the crystals and determine the melting point.

Comparative Data Summary

| Parameter | Pathway 1: Direct Amidation | Pathway 2: Schotten-Baumann |

| Starting Materials | 2-Aminobenzoic acid, Protected Glycine | 2-Aminobenzoic acid, Glycine |

| Key Reagents | DCC, TEA | SOCl₂, NaOH |

| Reaction Conditions | Mild (0 °C to RT) | Biphasic, requires vigorous mixing |

| Byproducts | Dicyclohexylurea (DCU) | HCl, SO₂ |

| Advantages | Milder conditions, good for sensitive substrates | High-yielding, uses cheaper reagents |

| Disadvantages | Cost of coupling agent, DCU removal | Harsh reagents (SOCl₂), HCl byproduct |

| Typical Yield | 75-90% | 80-95% |

Conclusion and Future Perspectives

Both the direct amidation and the Schotten-Baumann pathways provide effective and reliable methods for the laboratory synthesis of this compound. The choice between them often depends on the scale of the synthesis, the available reagents, and the sensitivity of other functional groups on the starting materials. For routine, high-yield preparations, the Schotten-Baumann reaction remains a robust and economical choice. For more delicate substrates or when avoiding harsh reagents is paramount, direct amidation with a coupling agent like DCC is the preferred method. Future research may focus on developing catalytic and more environmentally benign methods for this important transformation, potentially utilizing enzymatic catalysis or novel green coupling agents.[8]

References

- KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate - Google Patents. (n.d.). Google Patents.

-

N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

Draw the complete mechanism for the reaction between benzoyl chloride and glycine. Be sure to include the - brainly.com . (2020, November 20). Brainly.com. Retrieved from [Link]

-

Question: I am synthesizing 2-aminobenzoyl glycine from ortho-aminobenzoic acid and acetic acid. - Chegg . (2013, December 16). Chegg. Retrieved from [Link]

-

Aminohippuric acid - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

-

STUDIES IN PARA-AMINOHIPPURIC ACID SYNTHESIS IN THE HUMAN: ITS APPLICATION AS A LIVER FUNCTION TEST - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to Make Amides: Mechanism - YouTube . (2014, March 26). YouTube. Retrieved from [Link]

-

PREPARATION OF HIPPURIC ACID - YouTube . (2020, October 18). YouTube. Retrieved from [Link]

-

21.7: Chemistry of Amides . (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]

-

Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis . (2025, August 6). DeepDyve. Retrieved from [Link]

-

Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal . (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

-

Process for preparing glycine in high yield - European Patent Office - EP 0474334 A2 - Googleapis.com . (n.d.). Googleapis.com. Retrieved from [Link]

-

Amino acids and amide bond formation - YouTube . (2016, May 9). YouTube. Retrieved from [Link]

-

N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

Amide Bond Activation of Biological Molecules - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a:... - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

-

Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 4. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltã4 hydrate - Google Patents [patents.google.com]

- 7. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. brainly.com [brainly.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Enduring Legacy of Para-Aminohippuric Acid: A Cornerstone of Renal Clearance Studies

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of renal function is paramount. The kidneys' ability to filter and process substances from the blood is a critical determinant of homeostasis and drug disposition. Central to the quantitative assessment of renal hemodynamics is the concept of renal clearance, a field profoundly shaped by the use of para-aminohippuric acid (PAH). This guide provides a deep dive into the historical significance, physiological basis, and practical application of PAH clearance, a technique that remains a gold standard in renal research.

The Foundational Principle of Renal Clearance

The concept of renal clearance provides a quantitative measure of the rate at which the kidneys remove a substance from the plasma. It is defined as the volume of plasma from which a substance is completely cleared by the kidneys per unit of time.[1] The clearance of any substance (x) is calculated using the following formula, a cornerstone laid by pioneers like Homer W. Smith[2][3]:

Cx = (Ux × V) / Px

Where:

-

C

xis the clearance rate of substance x (in mL/min). -

U

xis the concentration of substance x in the urine. -

V is the urine flow rate (in mL/min).

The utility of this formula hinges on the specific handling of the substance by the kidney. For a substance that is only filtered by the glomeruli and is neither reabsorbed nor secreted by the tubules, its clearance is equal to the Glomerular Filtration Rate (GFR). Inulin has historically been the gold standard for this measurement.[5][6][7]

Para-Aminohippuric Acid (PAH): The Prototypical Substance for Measuring Renal Plasma Flow

While inulin allowed for the measurement of GFR, a complete picture of renal function required a method to quantify renal plasma flow (RPF), the volume of plasma that flows through the kidneys per unit time.[5][7] The ideal substance for measuring RPF would need to be entirely removed from the blood in a single pass through the kidneys. Para-aminohippuric acid (PAH) emerged as this ideal substance due to its unique renal handling[8][9]:

-

Glomerular Filtration: PAH is freely filtered from the plasma into the Bowman's capsule.[2][10]

-

Tubular Secretion: The vast majority of PAH that bypasses the glomerulus and enters the peritubular capillaries is actively and efficiently secreted by the cells of the proximal convoluted tubule into the tubular fluid.[2][8]

-

No Reabsorption: PAH is not reabsorbed back into the bloodstream.[1]

This combination of filtration and near-complete secretion means that at low plasma concentrations, approximately 90-92% of the PAH entering the kidney is excreted in the urine in a single pass.[2][9][11][12] This near-total extraction makes PAH clearance a very close approximation of the Effective Renal Plasma Flow (ERPF) .[2]

A Historical Interlude: The "Smithian Era" and the Rise of PAH Clearance

The widespread adoption and understanding of renal clearance techniques, particularly with PAH, are largely credited to the monumental work of Homer W. Smith and his colleagues from the 1930s to the 1950s.[3][13][14] This period is often referred to as the "Smithian Era" of renal physiology.[13] Smith's meticulous investigations established the clearance concept as a powerful, non-invasive tool to probe the inner workings of the kidney.[15] In a landmark 1945 paper, Smith's group definitively demonstrated that PAH was the most suitable agent for evaluating renal plasma flow in both humans and dogs, providing a detailed methodology that has remained fundamentally unchanged for decades.[15] His work transformed the study of the kidney from a largely anatomical discipline to a quantitative physiological science.[13][16]

The Molecular Machinery: Physiological Mechanism of PAH Transport

The highly efficient secretion of PAH is not a passive process; it is mediated by a sophisticated system of transporters on the renal proximal tubule cells. The key players in this process are the Organic Anion Transporters (OATs).[8]

The secretion of PAH from the blood into the tubular lumen is a two-step process:

-

Basolateral Uptake: PAH is transported from the peritubular capillary blood into the proximal tubule cells across the basolateral membrane. This is an active transport process, moving PAH against its electrochemical gradient. The primary transporters involved are OAT1 (SLC22A6) and OAT3 (SLC22A8) .[17][18][19][20][21] These transporters function as organic anion/dicarboxylate exchangers. They facilitate the uptake of PAH into the cell in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate.[18][22]

-

Apical Efflux: Once inside the tubular cell, PAH is secreted across the apical (luminal) membrane into the tubular fluid. The precise mechanisms for apical efflux have been a subject of ongoing research, with evidence suggesting the involvement of transporters like the human NPT1 (SLC17A1) and potentially others.[19][23]

Caption: Simplified diagram of PAH transport in a renal proximal tubule cell.

The Gold Standard in Practice: Experimental Protocol for PAH Clearance

Performing a PAH clearance study requires a rigorous and carefully controlled protocol to ensure accurate and reproducible results. The procedure is invasive and typically reserved for research settings.[5][24]

Caption: General experimental workflow for a PAH clearance study.

Step-by-Step Methodology:

-

Subject Preparation: The subject is typically hydrated to ensure an adequate urine flow rate. The bladder must be completely emptied at the start of the study.[24]

-

PAH Administration:

-

Equilibration Period: A period of time is allowed for the PAH to distribute throughout the body and for its plasma concentration to stabilize.

-

Sample Collection:

-

Urine Collection: Timed urine samples are collected, often over several consecutive periods (e.g., 20-30 minutes each). It is critical to ensure complete bladder emptying at the beginning and end of each collection period.[24]

-

Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period to obtain a representative plasma PAH concentration for that period.[24]

-

-

Sample Analysis: The concentration of PAH in the plasma and urine samples is determined. Historically, this was done using a colorimetric assay.[25] Modern methods often employ more specific and sensitive techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis.[25]

From Raw Data to Physiological Insight: Data Analysis and Interpretation

Once the concentrations of PAH in the urine (UPAH) and plasma (PPAH) are known, along with the urine flow rate (V), the Effective Renal Plasma Flow (ERPF) can be calculated for each collection period using the standard clearance formula.

ERPF (mL/min) = (UPAH × V) / PPAH

To estimate the total Renal Blood Flow (RBF) , the ERPF must be corrected for the volume of red blood cells, which is determined by the hematocrit (Hct):

RBF (mL/min) = ERPF / (1 - Hct)

| Parameter | Typical Value in a Healthy Adult |

| Effective Renal Plasma Flow (ERPF) | 600–700 mL/min[2] |

| Renal Blood Flow (RBF) | ~1200 mL/min |

| PAH Extraction Ratio | ~0.92[11] |

| Filtration Fraction (GFR/ERPF) | ~0.20 |

Caveats and Considerations: Limitations of the PAH Clearance Method

Despite its status as a gold standard, the PAH clearance technique has several limitations that researchers must consider:

-

Underestimation of True RPF: Because the renal extraction of PAH is not 100% (it's closer to 90-92%), PAH clearance slightly underestimates the true renal plasma flow.[11] The portion of blood that perfuses non-secretory tissues of the kidney (like the renal capsule and medulla) is not cleared of PAH. Hence, the measurement is termed "effective" RPF.

-

Invasive Nature: The requirement for continuous intravenous infusion and timed urine collections (sometimes requiring bladder catheterization) makes the procedure complex and invasive, limiting its use in routine clinical practice.[5]

-

Influence of Disease States: In certain kidney diseases or conditions like renal ischemia, the expression and function of the OAT transporters can be impaired.[17] This reduces the PAH extraction ratio, leading to a significant underestimation of RPF if not accounted for.[17]

-

Saturation of Secretory Mechanism: At high plasma concentrations, the OAT transporters can become saturated. This transport maximum is known as Tm

PAH. When performing ERPF studies, it is crucial to maintain PAH levels below this saturation point.[2]

Modern Perspectives and the Enduring Relevance of PAH

In contemporary clinical practice, the complexity of PAH clearance has led to its replacement by estimations derived from creatinine clearance or imaging techniques for routine assessment of renal function.[2][6] However, in the realm of research, drug development, and in-depth physiological studies, PAH clearance remains an invaluable and unparalleled tool.[2] It serves as the benchmark against which new methods and biomarkers for assessing renal hemodynamics are validated.

Conclusion

The historical and scientific significance of para-aminohippuric acid in renal physiology cannot be overstated. From its pivotal role in the quantitative revolution of the "Smithian Era" to its continued use as a research gold standard, PAH has provided profound insights into the fundamental processes of renal blood flow and tubular secretion. For scientists and researchers, a thorough understanding of the principles, practice, and limitations of PAH clearance is essential for accurately interpreting renal function in both health and disease, ensuring its legacy as a cornerstone of nephrology research endures.

References

- What are inulin clearance and Para-Amino Hippuric Acid (PAH)

- PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. (n.d.).

- PAH clearance. (n.d.). Grokipedia.

- PAH clearance. (n.d.). Wikipedia.

- Para aminohippuric acid. (n.d.). MEDizzy.

- PAH clearance – Knowledge and References. (n.d.). Taylor & Francis.

- Molecular Physiology of Renal p-Aminohippurate Secretion. (n.d.). American Physiological Society.

- What is the mechanism of Aminohippurate sodium? (2024, July 17).

- Capillary Electrophoresis Method to Measure p-Aminohippuric Acid in Urine and Plasma for the Assessment of Renal Plasma Flow. (n.d.). Clinical Chemistry, Oxford Academic.

- Homer W. Smith's contribution to renal physiology. (n.d.). PubMed.

- Conventional Measurement of Renal Function Utilizing Serum Creatinine, Creatinine Clearance, Inulin and Para-Aminohippuric Acid Clearance. (n.d.). PubMed.

- Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. (n.d.).

- Homer W. Smith 1895-1962. (n.d.). Didusch Museum.

- A Comparative Guide to p-Aminohippuric Acid and Creatinine Clearance in Renal Function Assessment. (n.d.). Benchchem.

- The legacy of Homer W. Smith: mechanistic insights into renal physiology. (2004, October 15).

- p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosph

- Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. (n.d.). PubMed.

- Molecular physiology of renal organic anion transporters. (2006, February 1). American Journal of Physiology-Renal Physiology.

- Structure of renal organic anion and cation transporters. (n.d.). American Journal of Physiology-Renal Physiology.

- Renal Clearance, Renal Plasma Flow and Glomerular Filtration R

- An improved method to determine renal function using inulin and p-aminohippurate (PAH)

- Aminohippuric acid. (n.d.). Wikipedia.

- Measurement of renal clearance of inulin and PAH in the steady state without urine collection. (n.d.). PubMed.

- The renal transport of hippurate and protein‐bound solutes. (2020, February 25). Physiological Reports, PMC, NIH.

- Why use inulin clearance to measure GFR and PAH clearance to measure Renal plasma flow? (2023, May 12). YouTube.

- Inulin and PAH and their use in measuring GFR and RPF. (2016, March 9). YouTube.

- Pitfalls in Measuring Inulin and Para-Amino-Hippuric Acid Clearances. (n.d.). PubMed.

- POSTGRADUATE MEDICAL JOURNAL. (1959, November).

- Homer W. Smith. (n.d.). Wikipedia.

- Measurement of glomerular filtration rate and renal blood flow. (2023, December 18). Deranged Physiology.

- PAH clearance is used to measure Renal plasma flow. WHY?? (2022, April 24). YouTube.

- Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents. (n.d.). Kidney360, PMC.

Sources

- 1. aklectures.com [aklectures.com]

- 2. grokipedia.com [grokipedia.com]

- 3. urologichistory.museum [urologichistory.museum]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. droracle.ai [droracle.ai]

- 6. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 9. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 10. medizzy.com [medizzy.com]

- 11. PAH clearance - Wikipedia [en.wikipedia.org]

- 12. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homer W. Smith's contribution to renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homer W. Smith - Wikipedia [en.wikipedia.org]

- 15. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. academic.oup.com [academic.oup.com]

The Central Role of Organic Anion Transporters (OATs) in Renal p-Aminohippuric Acid (PAH) Secretion

An In-Depth Technical Guide:

Abstract

The renal elimination of a vast array of endogenous metabolites, xenobiotics, and pharmaceuticals is critically dependent on active tubular secretion. The Organic Anion Transporter (OAT) family, particularly OAT1 and OAT3, represents the cornerstone of this secretory pathway in the renal proximal tubule. p-Aminohippuric acid (PAH), the prototypical organic anion, has been instrumental in elucidating the molecular mechanics of this system. Its efficient and near-complete extraction from the blood makes its clearance a gold standard for measuring renal plasma flow.[1][2][3] This guide provides a comprehensive technical overview of the molecular physiology of OAT-mediated PAH secretion, the intricate regulatory networks governing transporter function, and robust experimental methodologies for investigating these processes. We delve into the causality behind experimental design, offering field-proven insights to ensure scientific integrity and reproducibility for professionals in pharmacology and drug development.

The Molecular Machinery of PAH Secretion in the Proximal Tubule

The transepithelial secretion of PAH from the peritubular capillaries into the tubular lumen is a sophisticated, energy-dependent process executed in two distinct steps: basolateral uptake and apical efflux.[1][2][4]

The Rate-Limiting Step: Basolateral Uptake

The transport of PAH from the blood into the proximal tubule epithelial cells occurs against an electrochemical gradient and is the dominant, rate-limiting step in secretion.[5][6][7] This process is a classic example of tertiary active transport, intricately linking PAH uptake to the sodium gradient established by the Na+/K+-ATPase.[1][5][8]

-

Primary Energy Source: The Na+/K+-ATPase, located on the basolateral membrane, actively pumps Na+ out of the cell, creating a low intracellular Na+ concentration and an inside-negative membrane potential.[5]

-

Secondary Gradient: This Na+ gradient energizes the Na+-dicarboxylate cotransporter 3 (NaDC3), which transports dicarboxylates (primarily α-ketoglutarate, α-KG) into the cell, leading to their intracellular accumulation.[1][2]

-

Tertiary Exchange: The high intracellular concentration of α-KG provides the driving force for the key transporters, Organic Anion Transporter 1 (OAT1/SLC22A6) and, to a lesser extent, Organic Anion Transporter 3 (OAT3/SLC22A8) .[1][4] These transporters function as anion exchangers, mediating the electroneutral exchange of one intracellular α-KG molecule for one extracellular PAH molecule.[2][8][9]

While both OAT1 and OAT3 transport PAH, in vivo studies in knockout mice suggest that OAT1 is the primary transporter responsible for renal PAH secretion.[10][11] Downregulation of OAT1 and OAT3 expression, as seen in conditions like ischemic acute renal failure, directly correlates with impaired PAH secretion.[6][7][12]

Apical Efflux: The Path to Excretion

The mechanism for PAH exit from the cell into the tubular fluid is less defined than basolateral uptake but is understood to be a carrier-mediated, energetically downhill process.[8][13] Several transporters have been implicated, including:

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): An ATP-dependent efflux pump.[1][14]

-

Human Type I Sodium-Phosphate Transporter (NPT1/SLC17A1): A voltage-driven transporter that has been shown to mediate PAH transport.[1][15]

The multiplicity of apical transporters ensures efficient clearance from the cell, preventing intracellular accumulation and potential toxicity.

Regulation of OAT Function: A Complex Control Network

The expression and activity of OAT1 and OAT3 are not static; they are tightly regulated by a complex network of signaling pathways, ensuring transport activity can adapt to physiological needs and pathological insults.[16][17] This regulation occurs at transcriptional, post-transcriptional, and post-translational levels.

Post-Translational Modification is a key rapid-response mechanism.

-

Phosphorylation: Protein kinase C (PKC) activation can lead to OAT phosphorylation, which subsequently decreases transport activity.[5][18]

-

Ubiquitination: The ubiquitin ligase Nedd4-2 can target OAT1 and OAT3 for ubiquitination, leading to their internalization from the cell surface and reduced transport capacity.[18][19] This pathway is a convergence point for various regulatory signals, including those from PKC and serum- and glucocorticoid-inducible kinase (SGK).[18][19]

Transcriptional Regulation involves nuclear factors like Hepatocyte Nuclear Factor 1-alpha and 4-alpha (HNF1α, HNF4α), which upregulate OAT1 and OAT3 promoter activity.[17][20]

Understanding these regulatory pathways is paramount in drug development, as they can explain inter-individual variability in drug disposition and are potential targets for modulating drug clearance.

Quantitative Analysis: Transport Kinetics

The interaction of PAH with OATs can be quantified using kinetic parameters. These values are essential for building predictive pharmacokinetic models and assessing potential drug-drug interactions (DDIs).

| Parameter | Transporter | Value | Species/System | Significance | Reference |

| Km (PAH) | OAT1 | ~5 - 70 µM | General | Reflects the substrate concentration at half-maximal transport velocity. A lower Km indicates higher affinity. | [1] |

| Km (PAH) | OAT1 | ~110 µM | Rabbit Tubules | Provides species-specific affinity data from an ex vivo system. | [21] |

| Km (PAH) | OAT1 | 31 - 48 µM | Human Kidney Slices | Represents affinity in the most clinically relevant tissue. | [22] |

| Km (PAH) | - | ~540 µM | Rat Vesicles | Early kinetic data from isolated membrane preparations. | [23] |

| Ki (Probenecid) | OAT1 | ~13 - 15 µM | Rabbit Tubules | Affinity of a classic OAT inhibitor, used as a positive control in inhibition assays. | [21] |

Km = Michaelis-Menten constant; Ki = Inhibition constant.

Experimental Methodologies: A Guide to Studying OAT-Mediated Transport

Investigating the role of OATs in PAH secretion requires robust and validated experimental systems. The choice of model depends on the specific question, ranging from molecular interactions to integrated physiological function.

In Vitro Uptake Assay Using Transporter-Overexpressing Cells

This is the most common and high-throughput method for characterizing transporter substrates and inhibitors. It offers a controlled environment to study the function of a single transporter in isolation. Human Embryonic Kidney 293 (HEK293) cells are frequently used.[24][25]

Objective: To measure the specific uptake of radiolabeled PAH mediated by human OAT1 and determine the inhibitory potential of a test compound.

Materials:

-

HEK293 cells stably transfected with hOAT1 (HEK-OAT1).

-

Mock-transfected HEK293 cells (negative control).

-

24-well cell culture plates.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Radiolabeled substrate: [³H]PAH.

-

Test compound and positive control inhibitor (e.g., Probenecid).

-

Ice-cold Stop Buffer (e.g., HBSS).

-

Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation fluid and counter.

Methodology:

-

Cell Seeding: Seed HEK-OAT1 and Mock-HEK cells onto 24-well plates and grow to >90% confluency.

-

Causality: A confluent monolayer ensures consistent cell numbers per well, reducing variability.

-

-

Pre-incubation: Aspirate growth medium. Wash cells twice with pre-warmed (37°C) Uptake Buffer. Add 200 µL of Uptake Buffer (with or without test inhibitor) to each well and pre-incubate for 10 minutes at 37°C.

-

Causality: This step equilibrates the cells to the assay conditions and allows inhibitors to interact with the transporter before substrate addition.

-

-

Initiate Uptake: Add 200 µL of pre-warmed Uptake Buffer containing [³H]PAH (final concentration typically near the Km value) to start the reaction.

-

Incubation: Incubate for a predetermined time within the linear uptake range (e.g., 1-5 minutes) at 37°C.

-

Causality: Measuring uptake during the initial linear phase ensures the rate reflects true transport velocity, not saturation or efflux.

-

-

Terminate Transport: Aspirate the uptake solution. Immediately wash the wells three times with 1 mL of ice-cold Stop Buffer.

-

Causality: The cold temperature and rapid washing halt the transport process and remove extracellular substrate, preventing overestimation of uptake.

-

-

Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Uptake: Calculate by subtracting the uptake in Mock-HEK cells from the uptake in HEK-OAT1 cells.

-

Inhibition (IC₅₀): Determine the concentration of the test compound that inhibits 50% of the specific uptake of [³H]PAH.

-

Self-Validation System:

-

Negative Control: Mock-transfected cells account for non-specific binding and passive diffusion.

-

Positive Control: A known inhibitor like probenecid validates the assay's ability to detect inhibition.

-

Linearity: A time-course experiment must be performed initially to establish the linear range of uptake for the specific cell line and substrate concentration.

The Kidney Slice Technique

This ex vivo model uses precision-cut slices of renal cortex, preserving the native architecture and transporter orientation.[22][26] It provides a more physiologically relevant system than cell lines, reflecting the integrated function of uptake and metabolism.

Objective: To determine the kinetics of PAH uptake in a system with preserved tissue polarity.

Materials:

-

Freshly excised rabbit kidneys.

-

Krumdieck or Stadie-Riggs tissue slicer.

-

Oxygenated Krebs-Henseleit buffer.

-

[³H]PAH, inhibitors.

-

Metabolic shaker or water bath.

Methodology:

-

Tissue Preparation: Immediately place kidneys in ice-cold oxygenated buffer. Prepare thin (~0.4-0.5 mm) cortical slices using a microtome.

-

Causality: Thin slices are crucial to ensure adequate oxygen and nutrient diffusion to the cells, maintaining viability.

-

-

Pre-incubation: Equilibrate slices in oxygenated buffer at 37°C for 15-30 minutes to restore metabolic activity.

-

Uptake: Transfer slices to flasks containing oxygenated buffer with [³H]PAH (and inhibitors, if applicable). Incubate with gentle shaking at 37°C.

-

Causality: Shaking ensures continuous mixing and oxygenation.

-

-

Termination & Washing: Remove slices at desired time points, blot gently to remove excess liquid, and wash in ice-cold buffer to stop uptake.

-

Processing: Weigh the slices, dissolve them (e.g., in Soluene), and measure radioactivity via scintillation counting.

-

Data Analysis: Express uptake as the amount of substrate per unit weight of tissue. Calculate kinetic parameters (Km, Vmax) by measuring uptake at various substrate concentrations.

Conclusion: From Bench to Bedside

The secretion of p-aminohippuric acid via OAT1 and OAT3 is a cornerstone of renal physiology and pharmacology. A deep, mechanistic understanding of this transport system—from its molecular gears and regulatory circuits to the quantitative kinetics of substrate interaction—is indispensable for modern drug development. The methodologies detailed herein provide a robust framework for assessing how new chemical entities interact with these critical transporters, enabling the prediction of renal drug clearance, the anticipation of drug-drug interactions, and the ultimate development of safer and more effective medicines. The continued study of OATs and their endogenous substrates also holds promise for identifying novel biomarkers of kidney function and disease.[25]

References

- Pritchard, J. B., & Miller, D. S. (1996). Renal secretion of organic anions and cations. Kidney International, 49(6), 1649-1654. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvn7C_JqeKoX2lL2k1mS9lDEee2RPf1ims-5ITdojIAHMdESxNQWcXeSHKnwiNufHUWck_WAxp93z8sNo3_3KB6SAd3J6Nlf8_MO-MV2Dx0PaIyuZreVGE2HALmLcqTXSdwfg=]

- Dantzler, W. H. (1997). Renal organic anion transport: a comparative and cellular perspective. Journal of Experimental Biology, 200(Pt 2), 311-318. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHam0P59QCEoLr3j3eEMoBZOv5cQ9yJT1vDbG6t3NAYF0JpVy6WEzLGgD3dNubeaajJqgDQN_jcIoStjl8-vRp3W-WCho4O0si_ugKzw9jx4UTtSbZWoEXJsOVeskflgTRxz2mlgeYV-LtRifqL26NYnvVUnVMmcTfeXuVdWxWA]

- Dantzler, W. H. (2002). Renal organic anion transport: a comparative and cellular perspective. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1586(1), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vrkXFs8_bddWkn2IKjdS755rbTOIfKghl5TMaDcQNFF8K2FImky9YJJ2jUUk-oadfA5eIjECHje00QRTZ8MS4Z3OMTyzxXnyK9f3FPc3xZ7hlFwuLLcB4vtQKhijDpT2q6Vq]

- Schneider, R., Sauvant, C., Betz, B., Otremba, M., Fischer, D., Holzinger, H., ... & Gekle, M. (2007). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. American Journal of Physiology-Renal Physiology, 292(5), F1599-F1605. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZohzoJLtjFTo6ZQqxz_du_3s_GHtRMSr8JoL5P46p9P0o3vhWIFpO1DmND2UMWDieU5BSuP6NziN8lbhW6BKub2GCJDJM58koEXzP0Ij49pNzOnMBjiswwoqzI-3F_WXNsJsdVFzZ8QbM_qfBiuezJToCm-oFqC3ZbA==]

- Schneider, R., Sauvant, C., Betz, B., Otremba, M., Fischer, D., Holzinger, H., ... & Gekle, M. (2007). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGVfexiLrSp5oSmfrogl4wtqIZWRfia9sb_BWrvcpY7JZRkYnymyAZ-5ZmHtEu_Yx9Ag4Im3h6iwHVpO-c1Ib5DIk_B45Ro-zD3yP4w-oMHMQ7Mpx3D70r3K4ZOYOdK3oW1dlt]

- Yin, J., Duan, P., & You, G. (2018). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta Pharmaceutica Sinica B, 8(4), 537-545. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZtTQ78ShDN7ybGj2KlBGcfNhJ62dpPyytXCtXiTLAzEbUpVWlomn8CopuArQReAZKD93A5ZFw1HNz-tkXbMkhPe4u44PD0oOuXkkt1SMpAHDpfYgPYHc6WCxYBtN1MiCYVjRvF1DJBeMiqE=]

- Gaudet, A., & Gilbert, C. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International Journal of Molecular Sciences, 24(21), 15598. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhmW0HXbQI0hVHlmfuUirpuC9IJRx4rOGVlgkZ2Q0Mi8uQfocT7ZsfjIAND1o4-68B5GEGafC94nk1Y3DOyPzqXE69WUt2dUIVsDfrVpitrYSgW3Er35s6Z2Y41zyyp_VaKx2AZ99xKj_wHjH]

- Betz, B., Schneider, R., Kribben, A., Wanner, C., & Gekle, M. (2011). PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. Acta Physiologica, 201(1), 135-141. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EZ_hDVZL6nuad8SrD8sGOEEcVO_bb3YramgCWWHts6XuhQ9s_lQNMz3w1WMhWhmzxB4F416z1i4ZpU_MDw26v5kndaC61x5b0eou2qVt49HHEf7w1uNPkGc4EYLSfXpyCY83AHQ0Niy5cLk=]

- BenchChem. (2025). Role of 4-Aminohippuric acid in renal physiology. BenchChem Tech Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qLRHFVLaExIX7RJ1GMzTjJr3aS6LIpJIaN0GS-jiEIWkAZ8ruS5nIOPY5tcKTpS_hgNctrHuZenJVcVfwm8GlhEFGEySUn7KfJZwJVqgxlFTtN2DWyxlQLTJxg2ALfftYch7uTxWVZ_nQamwJ0NO4_n9qDCMhP8jmWZiRIsBvXMfBH0r6YuhY0MdNX0=]

- Wright, S. H., & Dantzler, W. H. (2004). Molecular and cellular physiology of renal organic cation and anion transport. Physiological Reviews, 84(3), 987-1049. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLUdXV3bE9GTR2DQkCWIuxIuEKaSJIES3Z7K-VC4KCRq3QRY5T9maw1tPcArYS4JTqHqrc2CebH0pVhAVLt-usu9xvbfnWRxyDA4Rje_yo2SDqvoggiPpWzlYbNkvVUqpKn2L]

- Anzai, N., Jutabha, P., Enomoto, A., Scott, B., & Endou, H. (2006). Renal elimination of p-aminohippurate (PAH) in response to three days of biliary obstruction in the rat. The role of OAT1 and OAT3. Journal of Hepatology, 44(1), 163-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRckQztXZnhMoz3qJoKP7ltfKbiB3n9aYQorU23Ov72W8kF_wFpAC1A_o3soblXPilwKrZCck-lmSs5Bex-uKvHgGEhffyeDJj1GyWinFIF1OQBgyDPC_ZfyEmQL9MsFy-YwO]

- Gilbert, C., & Gaudet, A. (2023). Regulation of OAT1 and OAT3 Expression and Activity. Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66bPU_Wdzq31fx0GrYPyVrDbs7XvkRfeVxbM0s2yTiigyGTE4hOsIX--LOwkaMOY2taWH_tQTzU7KETBL3ptzWWDO0UFr-esxImplpoUjzGIWIcCxcFLOAXWp8BzQwQ==]

- Maxild, J., Møller, J. V., & Sheikh, M. I. (1980). Kinetics of p-aminohippurate transport in rabbit kidney slices. Role of Na+. Biochimica et Biophysica Acta (BBA) - Biomembranes, 601(3), 490-499. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKyz1OkG7V_s2n-KnQTDuyvEyObSfUrF46XzJaHHNx2_P8JQ3rJktkOmRtzEgXiXbfzkGPtRvNkIvqGCmRRbsQBwsgk7LY1pJyWIZz9uvnU2WlPN2ch9lFVcIpnanGNZKW180=]

- Liu, X., & Liu, T. (2021). Recent Advances on the Regulations of Organic Anion Transporters. Molecules, 26(11), 3169. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3gHycm6my4v-INgSz9RK0qvwHGwrSrKUWClBEHurlPTww6-KKVufcMtNY5X41g68WpU7k3VY2BLUTVW2GuP-2DN6AMYgGlK6XbWYvMcN36DOWtyGwXia5LELSy0dLJBpuBqR]

- Duan, P., & You, G. (2011). Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel. Journal of Pharmacogenomics & Pharmacoproteomics, S2(002). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtlqhPRtmoSyfN7MjWeiokXN4x3zwnKXpn1-T0UHJSzUH_vLFavUFuEfT4VSjIR29Jnrkjf_kfwk9dC2gMgBNQ7Yg101Igx2WHNw-8NWmVL-9ZgOQ3XV0QlPIau9BblbYvDDvQLfQZMmoOZCQ=]

- Vallon, V., Rieg, T., Ahn, S. Y., Wu, W., Eraly, S. A., & Nigam, S. K. (2011). A role for the organic anion transporter OAT3 in renal creatinine secretion in mice. American Journal of Physiology-Renal Physiology, 301(5), F1098-F1106. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw6HI5VZdegLTWulLEUsrtdZC1oyNyVGM496oFhpfPQXJPLorMgBJQpE4Wp3vHpNroqnkPO3QBopJFS9QQt0GHOIGSwC_9jpQUHXNaAxW11o3F2tBKwODNLaXvg0H4ILa2fUygugCGnBmWcNw=]

- Wright, S. H. (2001). Molecular and Cellular Physiology of Renal Organic Cation and Anion Transport. Physiological Reviews, 81(4), 1461-1518. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw4wFscff_exqYUvbShLBfiDHdAqXY_OapS3dlwKaQ9iI0H_wudKWdrIODs2TawsXa5q-CEZxlpyJGscE7dGvkGsYBaHzWM62z--n72NbKzhYIo9w7yku_tC7_Rp_wL9sT9l2BeIg=]

- Burckhardt, G., & Burckhardt, B. C. (2001). Molecular physiology of renal p-aminohippurate secretion. News in Physiological Sciences, 16, 114-118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZD9OCRgLrV-ZVsW3B7Nd3U3u7EgRTwH7zhvnpA2pW_-X9SDo1Mu59KzAcEIMu3WRiBxhYZhTxIhbmkvJHt52t1idVdtddwLNDdWdZe7VPhrYSdl6iDuitIiKDymE2TNoErpfyn3fu9_7K_rtbkczbuPrigm9MlhsqzrJhxIT_rM5T49mj]

- Uchino, H., Tamai, I., Yamashita, K., Minemoto, Y., Sai, Y., Yabuuchi, H., ... & Tsuji, A. (2000). p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1. Biochemical and Biophysical Research Communications, 270(1), 254-259. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1c84B4GcOE9lv9uqIwSGiLuq01TSyRZeURKHuZ5E9QFrls6Ql8RImSCpvbH3W_MkMgF9DoAT6nUZW6j7GT9oooC_GjNTJr86SMrRgsoa_3DWtVygUk148FJjAkQGuBHc_EbwP]

- Patsnap Synapse. (2024). What is the mechanism of Aminohippurate sodium?. Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEo4upVwKVMd6JG8kN4VdEMfFGg4ML4xA6DQ65G7QeFaipFXSK9L5H2_r0_ucKlYn5l1M2iQwoxLd0S7W3LrfW3L-nfvsvDSzPVs6leZxtZkw0nHTyYCfl3G4uordOWk2U_ARWSz7d30Rovm0eSFleETMebJUWi87_6PR8LvMYt8b5DN-LsSYcaFn1Uw=]

- Takeda, M., Khamdang, S., Narikawa, S., Kimura, H., Kobayashi, Y., Yamamoto, T., ... & Endou, H. (2002). Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. Journal of Nippon Medical School, 69(1), 11-21. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvfz1lb_h8p3BBIrSQLSn9YVyrPj5F_VQEQAuFTK9ZHL6CbN6XL2CCB3LJltVG2hanxT8xBI56DxK5CTBWb3NrjzDa3UWM7ZMPp_hnrihw26M-Xrv8DWlEdfgoEnItFEwdQ55o]

- Dantzler, W. H., & Evans, K. K. (1998). Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1147-1155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-84Kpo9zwMEg_qno8gAkW9kDB_ABbuej-blfcd8crKfxd5d7-Hyhwlkgq28AeOCeFwZmZYJrtNT7Ddi57WG5hzFrecxFmTCUFI5FhuzwTlfoZ_a61MlHGfJjMr-aoJMZWxI4=]

- Gertz, M., Cartwright, M., & Fancher, R. M. (2018). In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2. Methods in Molecular Biology, 1799, 139-153. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJPNK2Eqnc2Eka2lOXKU95CiebTisX3z5zeeUQt5hmqQuEubmIyYGB2P0-4GUoIcxefaMF14KlWKHELDIc3El4BTyUrulk0l8upKHD47JCLYo9KnfinhlXL7ftSDEs7N79Bf4LtV7y2z0UCJFy91WkjoLQ3nuHo9zsA69vnKy49HArpQYRjo=]

- Anzai, N., Kanai, Y., & Endou, H. (2006). Molecular physiology of renal organic anion transporters. Physiological Reviews, 86(1), 125-141. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCpi3BfP3hfcgXArGpCJJAMphP-9OrFbXKOpcQcsstT0lsJj0UkbIzlNCFw01YxOWIcpx10ur7c9K-Kx7mU_HNYrnQLDY2aAL1gjBMQJfme6vmuXVbzkxRd6LsD54-Tkw-oOc8caLdLrm0sfn5BwZ8R79wxIBjfRCRA==]

- Takeda, M., Narikawa, S., Kobayashi, Y., & Endou, H. (2002). Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. Journal of Pharmacology and Experimental Therapeutics, 300(3), 910-917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0erFlmDh4ltGWBw8LSsdamnzUW4X-BsNCt3FQQd3_oOefiqQhRMSOKYsX8zCOJbNpskZgYkS7dEad83o6mwquQrM6gKKYe9S5DDgbW-d2XeL35-AJl050JXtYtCJ5n1L8sLm]

- Berner, W., & Kinne, R. (1976). Transport of p-aminohippuric acid by plasma membrane vesicles isolated from rat kidney cortex. Pflügers Archiv, 361(3), 269-277. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybcIBJMzO2UMjdQOjP8sR1DrOiHPwtjtyW_oWZaTFHJdvoH7SxUzHvoPDll-yLxsZY7Kb05RIZSoMsM3kcP_3GUP3gGUcW0lhmja3Owi_Q6JHr1CUXhY_G3MvwnfECXVv9g==]

- Kim, Y. K., & Hook, J. B. (1978). Maturation of p-aminohippuric acid transport in the developing rabbit kidney: interrelationships of the individual components. Pediatric Research, 12(10), 992-997. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonGtmBgrnOeYDGpNLdkalvCVphOCN4aInL4PGHxWK04Q5sogYo1t_N1vcIHUiPlTvVvGoVsRLx13hBC51qtOUMrhqS1kVsr5p4dr9CdJueh6_qbVesWizXOnf6LT7AoCnRg==]

- Matz, K., & Arant, B. S. (2019). Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation. The AAPS Journal, 21(3), 44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_Uc9QVbheoXNOaDW1xDI7dE_VO2f0SOeJ3cnLSMHpfdbtDT-BLuM3Ua2aA5UOdROQaRDl5cQcJxRSCLR3Aaqrjzjp4j6PMMx87epYcKYHDqvVukXlq_fx9--WqbP4yuHutp-Rr2G3lCBMuM=]

- Varma, M. V., Lai, Y., Feng, B., Litchfield, J., & Goosen, T. C. (2015). Preclinical mouse models to study human OATP1B1- and OATP1B3-mediated drug-drug interactions in vivo. Molecular Pharmaceutics, 12(8), 2844-2855. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrsE1CaG_bQ2NsDOGQ6mstXcKSjINHNPE10X1o7mLgUs3jcVHMIISH2L1EtwviIozG0sGsBXSMAz-hpJRTLOmoZ7-lms2sSS4sdgdG8-RLP24acOStzOEduPKOu2Yb52Aor1CcPxJT0oq32f_IFuB5AHZ_CPNVHx1FV2pO5CdosC93AV3X57xdXB0TgcK2PBCARhc2y31Cabt9s5sr0E5i_GhlYXXfiYCkwY4APg0TVRwe_NV3oPqxcEYIg0CgPqQ3Z606EXcpzm0YekwhEE1lbnXd]

- Anzai, N., Kanai, Y., & Endou, H. (2006). Molecular physiology of renal organic anion transporters. Physiological Reviews, 86(1), 125-141. [https://vertexaisearch.cloud.google.

- Eraly, S. A., Vallon, V., & Nigam, S. K. (2008). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 88(4), 1435-1478. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJf8Fox-gbrq4_tRavSL_-0Rc3QfJuUFsnskhVXt61oxiUkNmhMr4fljlLyqXtd1sWZlrVD-ZkyNDuFrRL-LGKSS6VyU8TUBmYV5kY0lJwqfWgItMnBDbtqneLuYAW1hBxFXUgAyA0KYYM-ps=]

- Development of a Model System to Identify Differences in Spring and Winter Oat. (2012). PLoS ONE, 7(1), e29792. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fGW3NjZGksOnijsqkmouC4o6oupj0QZoGEXPCDFF2KbprPVI1kspiidoQibnDDnQlxT4lv2Gyl4mbiYzSrrIfNHaBwrXI6QI1j5TWBb8ipDxN3s4g9PoCSRv9sujU2aaJmsyhYGqMcoOem8=]

- Pathak, S. M., Zhang, X., & Unadkat, J. D. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5e-a1XOliMMyhkjBWtBV7LqIcS8nhG9GRtDMRIp0AwtOuIzqA75GDQH_1P6j1n5Xs4n4_0Uxz5m7M6Ta8HOC5c5yYEX_Ee2OCi0DKhpY9TYXl9UrbdpY2srvSdeEEikSACIUd1j6B72C8Yu-WKMgYgAUURPZjmblKnSEceVcwqg==]

- BioIVT. OATP1B3 (SLCO1B3) Transporter Assay. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoE6TnP32tmNLce2DE__Y6WDpKDxsrcvDH4A6u8SFUrNLPIVwZLjufVmS0hDnWfTSdr2QVWlaNMZrLOxNeZ4cI6f6MnH6WuWwz2JCbZ_CAbf4xobRt6LGASNw_S0HJHjcZ1DKa3KOm]

- Burckhardt, G. (2001). Molecular physiology of renal p-aminohippurate secretion. Physiology, 16(3), 114-118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Z2a9jTC-hrUHXsp3xxD6hNehtyFVnoa_bVsUPS5svSUUeB72t_ZkE3BJ1Wv-R8U0yrRN5yCiFtIhWdqYIiSRWIP7yj4FqC0AwzlvXfgUBZX-E1gJJe4nB8MHWGMzf-tT0dPc]

- He, Y., Zhang, Y., & Li, Y. (2025). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Science Advances, 11(7), eadn9105. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5GN-Vmlhp7CCWEvEiutzfWH3K1iWUJtnU8a5u_a4W7DJmvHCrjo_rw59JENe88xQBCRJxE5BdAqJ8pKl8_sBOefd56dU9e5BoRP9EwmEMbEhqLYvaRTk923vt2-bUOEEiipeH8bF15x4RhY07]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal organic anion transport: a comparative and cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renal elimination of p-aminohippurate (PAH) in response to three days of biliary obstruction in the rat. The role of OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role for the organic anion transporter OAT3 in renal creatinine secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Renal secretion of organic anions and cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of OAT1 and OAT3 Expression and Activity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances on the Regulations of Organic Anion Transporters | MDPI [mdpi.com]

- 21. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transport of p-aminohippuric acid by plasma membrane vesicles isolated from rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]

- 25. From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function | bioRxiv [biorxiv.org]

- 26. Kinetics of p-aminohippurate transport in rabbit kidney slices. Role of Na+ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Pharmacokinetics and Biodistribution of p-Aminohippuric Acid (PAH) in Preclinical Models

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of p-Aminohippuric acid (PAH), a cornerstone compound for the preclinical assessment of renal function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable, field-proven methodologies. We will delve into the causal relationships behind experimental designs, ensuring a robust and reproducible approach to utilizing PAH in preclinical research.

Introduction: Why p-Aminohippuric Acid is the Gold Standard for Renal Plasma Flow Assessment

p-Aminohippuric acid (PAH) is an amide derivative of glycine and p-aminobenzoic acid that is not found endogenously in mammals.[1] Its utility as a diagnostic agent for measuring effective renal plasma flow (ERPF) stems from its unique renal handling characteristics.[1] Upon intravenous administration, PAH is efficiently eliminated from the bloodstream almost entirely in a single pass through the kidneys.[1][2] This high renal extraction ratio, approximately 0.92 in normal individuals, is the result of two key processes: glomerular filtration and active tubular secretion.[1][2]

The clearance of PAH is, therefore, a reliable surrogate for ERPF, providing invaluable insights into renal hemodynamics. Understanding the pharmacokinetics and biodistribution of PAH is not only crucial for its application as a renal probe but also for investigating drug-drug interactions at the level of renal transporters and for characterizing animal models of kidney disease.

Pharmacokinetic Profile of p-Aminohippuric Acid

The pharmacokinetic profile of PAH is characterized by rapid distribution and elimination, primarily driven by renal excretion.

Absorption

As PAH is primarily used as an intravenous diagnostic agent to assess renal function, oral absorption data is limited and not relevant to its main application.[1][3]

Distribution

Following intravenous administration, PAH distributes into the extracellular fluid. The volume of distribution is generally low, reflecting its limited partitioning into tissues outside of the plasma and kidneys.

Metabolism

The primary metabolic pathway for PAH is N-acetylation, resulting in the formation of N-acetyl-p-aminohippuric acid (PAAH).[4][5] This metabolic process has been observed in various preclinical species, including mice.[4][5] The rate of acetylation can be influenced by factors such as age and species.[4] In mouse kidney cortex slices, PAH is rapidly acetylated, and both uptake and acetylation are dependent on aerobic metabolism.[5]

Excretion

The hallmark of PAH pharmacokinetics is its rapid and efficient renal excretion. This process is a combination of:

-

Glomerular Filtration: PAH is freely filtered from the blood at the glomerulus.[2]

-

Active Tubular Secretion: The majority of PAH is actively transported from the peritubular capillaries into the tubular lumen by the organic anion transporters (OATs), primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubule cells.[2]

This dual-excretion pathway leads to a very high renal clearance, which closely approximates the effective renal plasma flow.[1][2]

Comparative Pharmacokinetics in Preclinical Species

The pharmacokinetic parameters of PAH can vary across different preclinical species. Understanding these differences is critical for the appropriate selection of animal models and for the extrapolation of data to humans.

| Parameter | Mouse | Rat | Rabbit | Dog | Sheep |

| Clearance (mL/min/kg) | High | 11.50 ± 1.45 | Significantly decreased in a model of aristolochic acid nephropathy | Moderate | 0.73-0.92 L/min |

| Elimination Half-life (t½) | Short | Short | Increased in a model of aristolochic acid nephropathy | Longer than rodents | 6.62-7.24 min |

| Volume of Distribution (Vd) | Low | Low | Moderate | Larger than rodents | 7.14-9.72 L (central compartment) |